

Chemical properties of Diethyl 4-aminobenzylphosphonate

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Compound of Interest

Compound Name: Diethyl 4-aminobenzylphosphonate

Cat. No.: B103891

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An In-depth Technical Guide to the Chemical Properties of **Diethyl 4-aminobenzylphosphonate**

Abstract

Diethyl 4-aminobenzylphosphonate (DABP) is a versatile bifunctional organophosphorus compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Featuring both a reactive aromatic amine and a diethyl phosphonate moiety, DABP serves as a crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, including a detailed examination of its synthesis, spectroscopic profile, reactivity, and key applications. The content herein is synthesized from established literature and supplier data, offering field-proven insights and validated protocols designed for practical application by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

Diethyl 4-aminobenzylphosphonate is an organophosphorus compound distinguished by a phosphonate group attached to a 4-aminobenzyl substituent.^[1] Its unique structure provides two distinct points for chemical modification, making it a valuable intermediate.^{[1][2]}

The fundamental identifiers and properties of DABP are summarized below for quick reference. These values represent a consensus from various commercial suppliers and chemical databases, ensuring a reliable baseline for experimental planning.

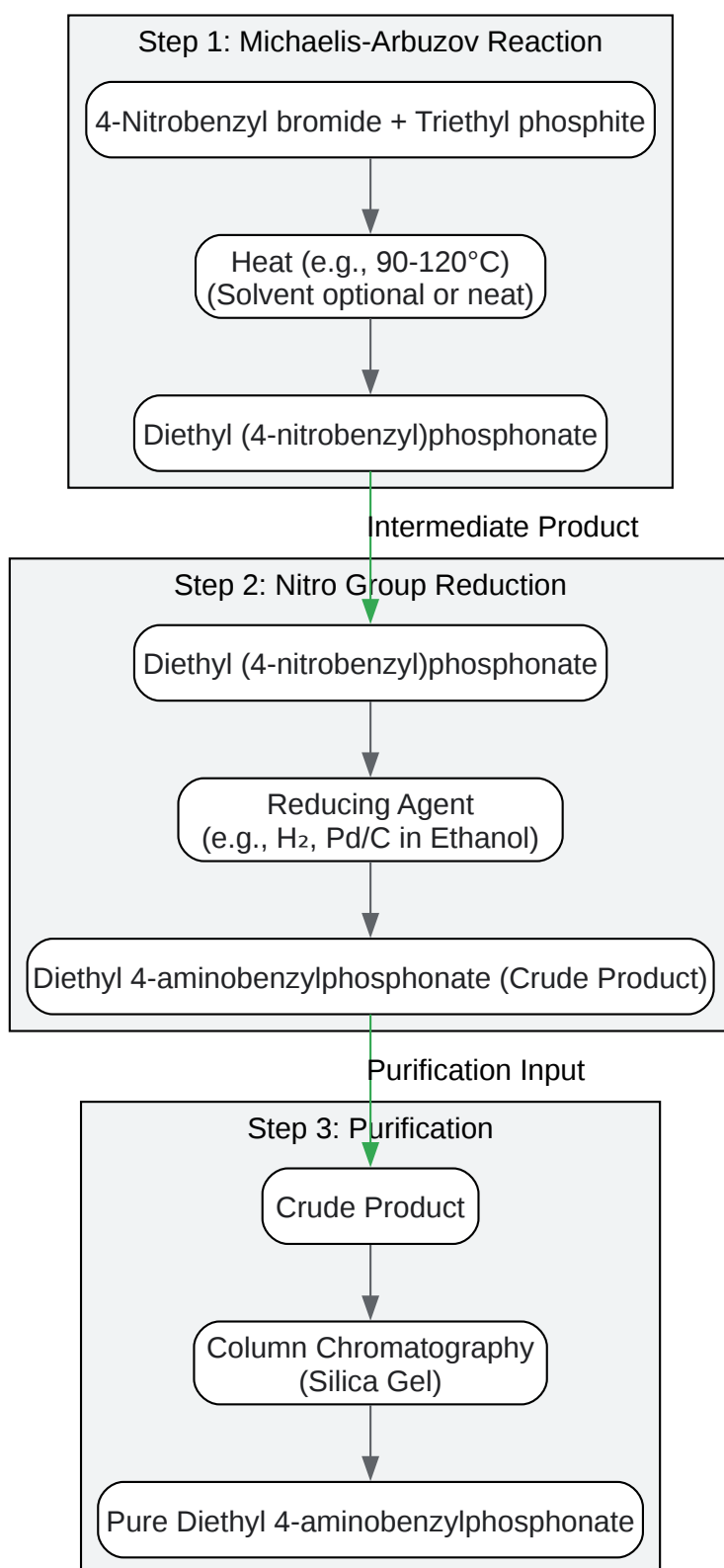
| Property | Value | References |
|-------------------|---|--------------|
| CAS Number | 20074-79-7 | [1][2][3][4] |
| Molecular Formula | C ₁₁ H ₁₈ NO ₃ P | [1][3][4][5] |
| Molecular Weight | 243.24 g/mol | [3][4][5][6] |
| IUPAC Name | diethyl [(4-aminophenyl)methyl]phosphonate | [6][7] |
| Appearance | White to pale yellow or cream crystalline powder/solid. | [1][7] |
| Melting Point | 88 - 95 °C | [2][3][7][8] |
| Boiling Point | 383.3 ± 25.0 °C (Predicted) | [2] |
| Solubility | Soluble in methylene chloride, acetone, benzene, ethanol, and dichloromethane. Insoluble in water. | [1][2][3][8] |
| InChI Key | ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | [1][3][5][6] |
| SMILES | CCOP(=O)(CC1=CC=C(N)C=C1)OCC | [1][3][4][7] |

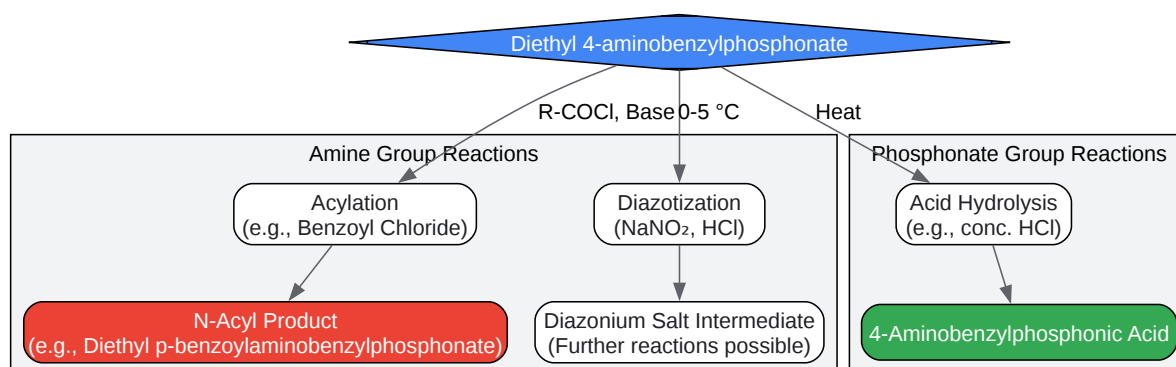
Synthesis and Purification: A Validated Two-Step Approach

While various synthetic routes may exist, a common and robust strategy for preparing **Diethyl 4-aminobenzylphosphonate** involves a two-step process. This method leverages the well-established Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by a

standard reduction of an aromatic nitro group.^[9] This approach is favored for its high reliability and the commercial availability of the starting materials.

The causality behind this choice is clear: the Michaelis-Arbuzov reaction is one of the most effective methods for creating dialkyl benzylphosphonates from the corresponding benzyl halides.^{[9][10]} Starting with 4-nitrobenzyl bromide ensures the reaction occurs at the benzylic position without interference from an amino group, which could otherwise be alkylated. The subsequent reduction of the nitro group is a high-yielding and clean transformation.





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